![molecular formula C14H11ClN2O2 B14802953 N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14802953.png)
N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline is a Schiff base compound, characterized by the presence of a C=N bond formed by the condensation of an aromatic aldehyde and an aromatic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-methyl-4-nitroaniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods, such as using water as a solvent and employing green chemistry principles, are being explored to minimize environmental impact.
化学反応の分析
Types of Reactions
N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-chlorobenzylidene)-2-methyl-4-aminoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of N-(2-chlorobenzylidene)-2-methyl-4-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antifungal activities, making it a potential candidate for developing new pharmaceuticals.
Medicine: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their function and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspases and other apoptotic pathways.
類似化合物との比較
Similar Compounds
- N-(2-chlorobenzylidene)-2,4-dichloroaniline
- N-(2-chlorobenzylidene)-4-methylbenzohydrazide
- 2-cyano-N-(2-chlorobenzylidene)acetohydrazide
Uniqueness
N-(2-chlorobenzylidene)-2-methyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential applications in various fields. Additionally, its Schiff base structure allows for versatile coordination with metal ions, making it valuable in coordination chemistry.
特性
分子式 |
C14H11ClN2O2 |
|---|---|
分子量 |
274.70 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-N-(2-methyl-4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-8-12(17(18)19)6-7-14(10)16-9-11-4-2-3-5-13(11)15/h2-9H,1H3 |
InChIキー |
PAENTZHCTRLMKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


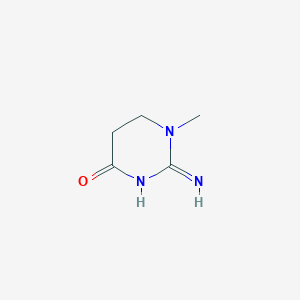
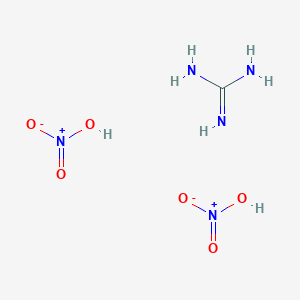
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)

![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
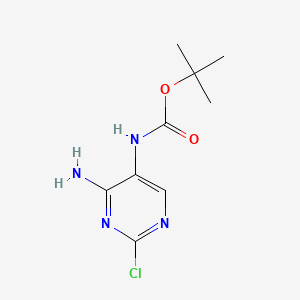
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)
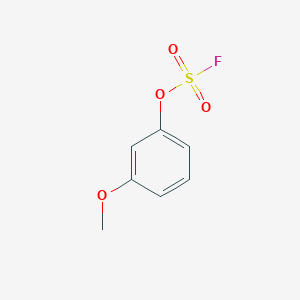

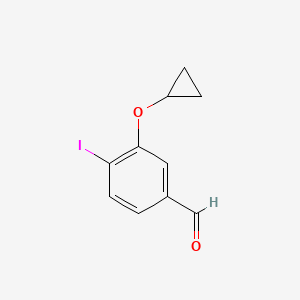
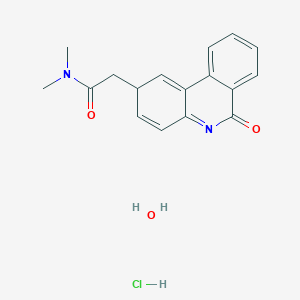
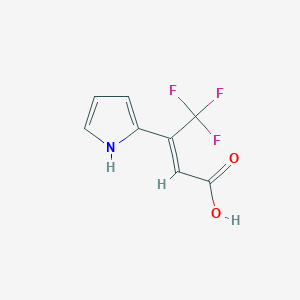
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)
![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
